

# A Technical Guide to 4-Oxoctanoic Acid: Theoretical Properties and Computational Modeling

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## Compound of Interest

Compound Name: *4-Oxoctanoic acid*

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## Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of **4-oxooctanoic acid**. As a medium-chain keto acid, this molecule is of interest in various fields, including metabolic research and drug discovery. This document summarizes its physicochemical properties, outlines experimental methodologies for its synthesis and characterization, and details a proposed workflow for its computational analysis, including molecular docking and molecular dynamics simulations. Furthermore, its role in metabolic pathways is discussed and visualized. All quantitative data are presented in structured tables for clarity and comparative purposes.

## Introduction

**4-Oxoctanoic acid**, also known as  $\gamma$ -oxocaprylic acid, is a C8 oxo-carboxylic acid.<sup>[1]</sup> Its chemical structure, featuring both a ketone and a carboxylic acid functional group, imparts it with unique chemical and physical properties that make it an interesting subject for chemical and biological research. Understanding its theoretical properties is fundamental to predicting its behavior in various systems, while computational modeling can provide insights into its interactions with biological targets. This guide aims to be a central resource for researchers working with or interested in **4-oxooctanoic acid**.

# Theoretical and Physicochemical Properties

A summary of the key theoretical and physicochemical properties of **4-oxooctanoic acid** is presented in Table 1. These properties are crucial for a range of applications, from designing synthetic routes to predicting its pharmacokinetic profile.

Table 1: Physicochemical Properties of **4-Oxoctanoic Acid**

Property	Value	Source
Molecular Formula	C8H14O3	<a href="#">[1]</a>
Molecular Weight	158.19 g/mol	<a href="#">[1]</a>
IUPAC Name	4-oxooctanoic acid	<a href="#">[1]</a>
SMILES	CCCC(=O)CCC(=O)O	<a href="#">[1]</a>
InChI	InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3, (H,10,11)	<a href="#">[1]</a>
CAS Number	4316-44-3	<a href="#">[1]</a>
Melting Point	53 °C	
Boiling Point	168-170 °C at 15 Torr	
Predicted pKa	4.77 ± 0.17	
Predicted XLogP3	0.7	<a href="#">[1]</a>
Predicted Collision Cross Section ([M-H] <sup>-</sup> )	133.9 Å <sup>2</sup>	<a href="#">[2]</a>
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	135.3 Å <sup>2</sup>	<a href="#">[2]</a>

## Experimental Protocols

While detailed, peer-reviewed experimental protocols specifically for **4-oxooctanoic acid** are not abundant in the literature, a plausible synthetic route and standard characterization

methods can be outlined based on established organic chemistry principles and information from available resources.

## Synthesis of 4-Oxooctanoic Acid

A suggested method for the synthesis of **4-oxooctanoic acid** involves the reaction of ethyl succinyl chloride with a Grignard reagent, followed by hydrolysis.<sup>[3]</sup> It is important to note that the direct oxidation of octanoic acid at the C-4 position is challenging.<sup>[3]</sup>

Methodology:<sup>[3]</sup>

- **Grignard Reagent Preparation:** Prepare n-butylmagnesium bromide from n-butyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- **Coupling Reaction:** In a separate flask, dissolve ethyl succinyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath. Add a catalytic amount of manganese(II) chloride and lithium chloride. To this mixture, add the prepared n-butylmagnesium bromide solution dropwise while maintaining the temperature below 5 °C.
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification of Ester:** Remove the solvent under reduced pressure. The resulting crude ethyl 4-oxooctanoate can be purified by column chromatography on silica gel.
- **Hydrolysis:** The purified ethyl 4-oxooctanoate is then hydrolyzed to **4-oxooctanoic acid**. Dissolve the ester in a mixture of ethanol and water containing sodium hydroxide. Heat the mixture at reflux for several hours.
- **Acidification and Isolation:** After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2. The **4-oxooctanoic acid** will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

## Characterization of 4-Oxooctanoic Acid

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized **4-oxooctanoic acid**.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the butyl chain, the methylene groups adjacent to the ketone and carboxylic acid, and the carboxylic acid proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the ketone and carboxylic acid, as well as for the carbons in the aliphatic chain.

### 3.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **4-oxooctanoic acid** is characterized by a typical fragmentation peak of carboxylic acids at  $m/z$  73, with other significant fragmentation peaks at masses 85, 98, 101, and 116.<sup>[4]</sup>

### 3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone (around  $1715\text{ cm}^{-1}$ ) and the carboxylic acid (around  $1700\text{ cm}^{-1}$ ), as well as a broad O-H stretching band for the carboxylic acid (around  $3000\text{ cm}^{-1}$ ).

## Computational Modeling

Computational modeling offers a powerful approach to investigate the properties and potential biological interactions of **4-oxooctanoic acid** at a molecular level.

## Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of **4-oxooctanoic acid**. These calculations can also predict NMR and IR spectra to compare with experimental data.

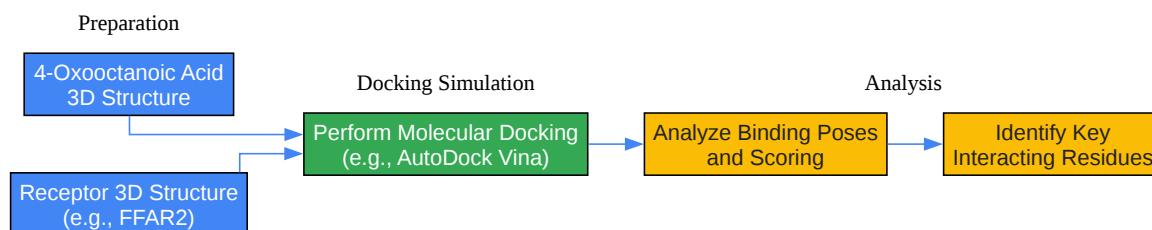
## Proposed Workflow:

- Structure Building: Construct the 3D structure of **4-oxooctanoic acid** using molecular modeling software.
- Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G\*).
- Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR spectrum.
- Property Calculation: Compute other properties such as molecular orbitals, electrostatic potential, and NMR chemical shifts.

## Molecular Docking

Molecular docking can be used to predict the binding mode and affinity of **4-oxooctanoic acid** to potential protein targets. As a short-chain fatty acid analogue, potential targets could include free fatty acid receptors (FFARs) and histone deacetylases (HDACs).[\[5\]](#)[\[6\]](#)

## Proposed Workflow:



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Caption: Molecular Docking Workflow for **4-Oxoctanoic Acid**.

## Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of **4-oxooctanoic acid** in a biological environment, such as in solution or bound to a protein.

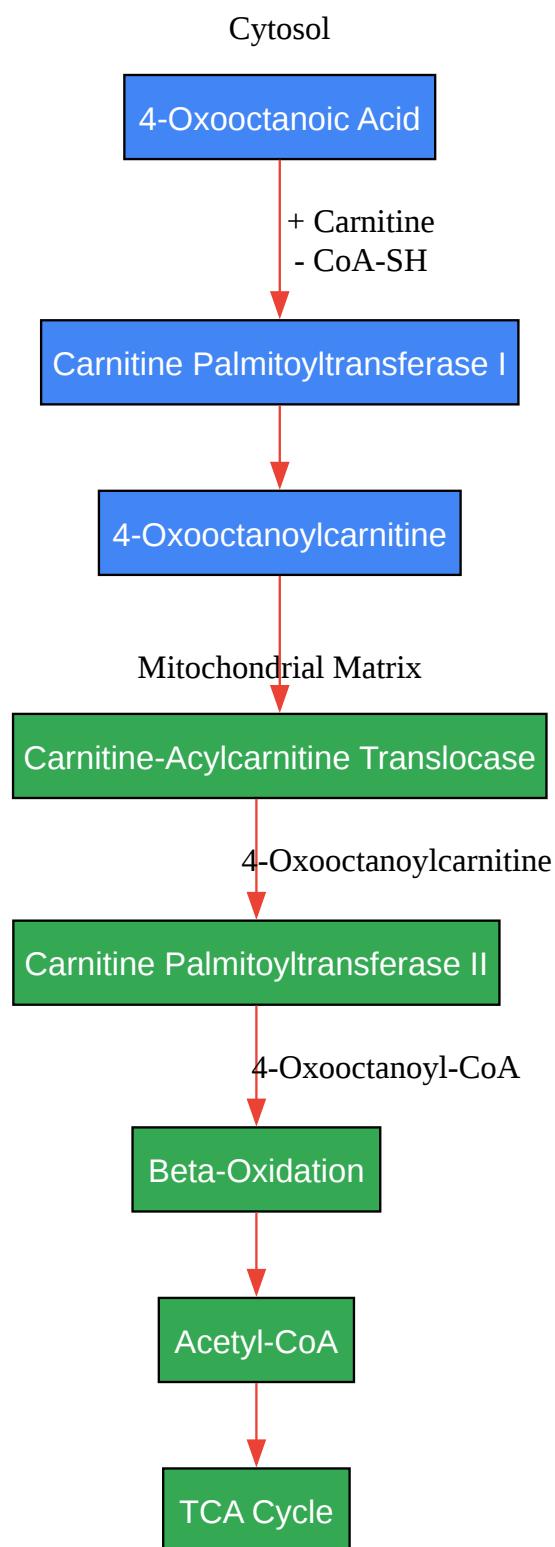
Proposed Workflow:

- System Setup: Place the **4-oxooctanoic acid** molecule (or its complex with a receptor) in a simulation box with an appropriate solvent model (e.g., water).
- Energy Minimization: Minimize the energy of the system to remove any steric clashes.
- Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
- Production Run: Run the simulation for a sufficient length of time to sample the conformational space of the molecule.
- Trajectory Analysis: Analyze the resulting trajectory to study properties such as conformational changes, interactions with solvent molecules, and binding stability if in a complex.

## Biological Context and Signaling Pathways

**4-Oxoctanoic acid** is classified as a medium-chain keto acid.<sup>[7]</sup> In humans, it is involved in the acylcarnitine metabolic pathway.<sup>[7]</sup> Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation.

The metabolic fate of **4-oxooctanoic acid** likely involves its conversion to 4-oxooctanoylcarnitine, which can then be transported into the mitochondrial matrix. Inside the mitochondria, it would undergo beta-oxidation to yield acetyl-CoA, which can then enter the citric acid cycle for energy production.



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Caption: Proposed Metabolic Pathway of **4-Oxoocanoic Acid**.

## Conclusion

This technical guide has provided a detailed overview of the theoretical properties, experimental considerations, and computational modeling approaches for **4-oxooctanoic acid**. The compiled data and proposed workflows offer a solid foundation for researchers and scientists in the fields of chemistry, biochemistry, and drug development to further investigate this intriguing molecule. Future experimental and computational studies are warranted to fully elucidate its biological roles and potential therapeutic applications.

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